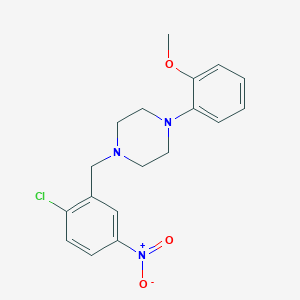![molecular formula C19H14N4OS B6081473 6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol](/img/structure/B6081473.png)
6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a phenylphthalazinyl sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Attachment of the Phenylphthalazinyl Group: The phenylphthalazinyl moiety can be attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidines: Compounds with a similar pyrimidine core but different substituents.
Phenylphthalazinyl Derivatives: Compounds with the phenylphthalazinyl moiety but different core structures.
Uniqueness
6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Propiedades
IUPAC Name |
4-methyl-2-(4-phenylphthalazin-1-yl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-11-16(24)21-19(20-12)25-18-15-10-6-5-9-14(15)17(22-23-18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCLXUZECAAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)
![(5Z)-1-(4-bromophenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6081395.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)

![[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone](/img/structure/B6081419.png)
![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![3-[2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6081437.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6081445.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B6081480.png)

![Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B6081493.png)
